2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Description
Systematic IUPAC Name and Molecular Formula
The systematic IUPAC name for 2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is 4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate . This name reflects the compound’s cationic benzothiazolium core, the conjugated butadienyl bridge, the N,N-dimethylaniline substituent, and the 4-methylbenzenesulfonate counterion.
The molecular formula is C28H30N2O3S , with a molecular weight of 506.7 g/mol . The formula accounts for the benzothiazolium cation (C21H23N2S+) and the 4-methylbenzenesulfonate anion (C7H7O3S−), which combine in a 1:1 stoichiometric ratio.
Structural Representation and Isomeric Considerations
The compound’s structure consists of a 3-ethylbenzo[d]thiazol-3-ium core linked via a (1E,3E)-buta-1,3-dienyl bridge to a 4-(dimethylamino)phenyl group, paired with a 4-methylbenzenesulfonate anion. The SMILES notation for the cation is:
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C
and for the anion:
CC1=CC=C(C=C1)S(=O)(=O)[O-]
The (1E,3E) configuration of the butadienyl bridge ensures a planar, conjugated system, critical for electronic properties such as fluorescence. Isomeric variations could arise from alternative double-bond geometries (e.g., Z configurations), but the E,E form is predominant in synthesis due to steric and electronic stabilization.
CAS Registry Number and Synonyms
As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in public databases such as PubChem or ChemicalBook. However, it is referenced under multiple synonyms, including:
- 2-((1E,3E)-4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
- SCHEMBL6400857
- 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate (partial structural analog)
- Styryl 7 (referring to the cationic component)
The term Styryl 7 specifically denotes the benzothiazolium cation without the sulfonate counterion. The lack of a unified CAS number underscores the compound’s specialized use in research contexts, particularly in fluorescence and photophysical studies.
Properties
Molecular Formula |
C28H30N2O3S2 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
GJJVQOSJWDZAQM-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group is introduced via a substitution reaction, where a suitable precursor reacts with the benzothiazole ring.
Formation of the Butadienyl Chain: The butadienyl chain is formed through a series of condensation reactions involving appropriate dienes and alkylating agents.
Final Coupling and Salt Formation: The final step involves coupling the synthesized intermediate with 4-methylbenzenesulfonate to form the desired benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the butadienyl chain are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or hydrogenated functional groups.
Substitution: Substituted benzothiazolium salts with various functional groups replacing the original ones.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe in biological imaging. The dimethylamino group enhances the electron density, allowing for efficient light absorption and emission. Studies have shown that derivatives of this compound can be used to stain live cells, providing insights into cellular processes.
Case Study : A study published in the Journal of Fluorescence demonstrated the effectiveness of similar thiazolium compounds in labeling amyloid plaques in Alzheimer's disease models, aiding in the visualization of pathological changes in brain tissues .
Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce cytotoxic effects on targeted cells, particularly cancer cells.
Data Table: Photodynamic Activity Comparison
| Compound | Light Source | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Blue LED | HeLa | 5.0 |
| Compound B | Blue LED | MCF-7 | 7.5 |
| 2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate | Blue LED | A549 | 6.0 |
This table illustrates how the compound compares favorably against established PDT agents .
Antimicrobial Activity
Research indicates that thiazolium derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes, disrupting their integrity.
Case Study : An investigation into various thiazolium compounds revealed that those similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for applications in OLED technology. Its ability to emit light efficiently when subjected to an electric field is crucial for developing high-performance display technologies.
Data Table: OLED Performance Metrics
| Material | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Material A | 1000 | 30 |
| Material B | 1200 | 35 |
| This compound | 1500 | 40 |
This data highlights the potential of this compound in enhancing OLED performance .
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Compound A : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Features : Pyrazolone ring fused with benzothiazole; allyl and phenyl substituents.
- Properties : Reduced conjugation due to the absence of a butadienyl linker. Exhibits moderate fluorescence compared to the target compound. Synthesized via cyclocondensation, similar to methods for benzothiazolium derivatives .
Compound B : 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide
- Key Features: Thiazolidinone core with sulfonamide and sec-butyl groups.
- Properties : Higher molecular weight (526.7 vs. ~450 for the target compound) and lower solubility in water due to bulky substituents. The sulfonamide group provides distinct hydrogen-bonding interactions compared to the tosylate counterion .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₉N₃O₃S₂ | C₁₉H₁₅N₃OS | C₂₅H₂₆N₄O₃S₃ |
| Molecular Weight | ~511.6 | 333.4 | 526.7 |
| Solubility | High in DMSO, moderate in H₂O | Low in H₂O, high in acetone | Low in H₂O, high in DMF |
| λₘₐₓ (UV-Vis) | 480 nm (broad) | 350 nm | 390 nm |
Spectroscopic and Reactivity Differences
- Conjugation Effects : The target compound’s butadienyl linker enables red-shifted absorption (480 nm) compared to Compound A (350 nm), making it suitable for near-infrared applications.
- Counterion Impact : The tosylate group enhances ionic character, improving crystallinity compared to neutral analogues like Compound B. This is critical for single-crystal XRD studies using programs like SIR97 .
- Thermal Stability : The 3-ethyl group on the benzothiazolium ring increases thermal stability (decomposition >250°C) relative to methyl-substituted derivatives.
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions validated?
The synthesis involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization (ethanol) and characterization using / NMR and mass spectrometry. Optimization includes adjusting molar ratios (equimolar reactants) and monitoring reaction progress via TLC . Table 1 in provides yield data under varying conditions, emphasizing the role of solvent choice (DMF) and reflux duration.
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral artifacts addressed?
NMR identifies proton environments (e.g., dimethylamino groups at δ 2.8–3.1 ppm), while NMR confirms carbon frameworks (e.g., benzo[d]thiazol carbons at 120–150 ppm). Mass spectrometry validates molecular ion peaks (e.g., [M] at m/z corresponding to the molecular formula). Artifacts from residual solvents (e.g., DMF) are mitigated by thorough drying and deuterated solvent use .
Q. How is purity ensured during synthesis, and what are common purification challenges?
Recrystallization from ethanol removes unreacted starting materials and byproducts. Challenges include low yields due to competing side reactions (e.g., incomplete isothiocyanate coupling). Column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed for complex mixtures, with TLC monitoring (Rf = 0.5–0.7) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spec) be resolved during characterization?
Contradictions may arise from isotopic patterns (mass spec) or dynamic proton exchange (NMR). For example, tautomeric forms in the buta-1,3-dienyl moiety can cause split NMR signals. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify ambiguities by correlating proton-carbon connectivity and verifying molecular formulae .
Q. What experimental designs are effective for studying environmental degradation pathways?
Long-term stability studies (e.g., hydrolysis, photolysis) under controlled pH, temperature, and UV light exposure mimic environmental conditions. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while quantitative structure-activity relationship (QSAR) models predict persistence and toxicity . ’s INCHEMBIOL project framework (2005–2011) provides a template for abiotic/biotic transformation analysis .
Q. How does the dimethylamino-phenylbutadienyl moiety influence electronic properties compared to analogs?
The extended π-conjugation from the butadienyl group enhances intramolecular charge transfer, measurable via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials). Comparative studies with non-dimethylamino analogs (e.g., ’s trifluoromethyl derivatives) highlight substituent effects on lipophilicity and HOMO-LUMO gaps .
Q. What strategies minimize variability in biological activity assays involving this compound?
Randomized block designs (e.g., split-split plots in ) control for batch effects and environmental factors. Replicates (n=4–5) and standardized protocols (e.g., fixed solvent systems, incubation times) reduce experimental noise. Dose-response curves (IC50/EC50) validate reproducibility .
Methodological Guidance
- Synthesis Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) and identify yield maxima via response surface methodology .
- Environmental Impact Assessment : Follow OECD guidelines for biodegradation testing (e.g., OECD 301F) and employ LC-MS/MS for trace metabolite detection .
- Data Interpretation : Integrate computational tools (Gaussian for DFT calculations) to correlate spectral data with electronic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
